molecular formula C9H14O6 B7797629 (1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

Cat. No.: B7797629
M. Wt: 218.20 g/mol
InChI Key: QQQVHHWRMWBKNS-HXFLIBJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane is a complex, chiral tricyclic structure of high interest in advanced chemical synthesis and methodological research. This specific stereoisomer serves as a valuable scaffold for developing asymmetric synthetic routes, particularly in the construction of oxygen-rich molecular architectures. Its rigid, polycyclic framework makes it a potential candidate for investigations in supramolecular chemistry, including the development of novel ligands and molecular receptors. Researchers utilize this and related structures to explore new catalytic processes and synthesize complex natural product analogs . As a specialized chemical building block, it offers significant utility in pharmaceutical research and materials science for creating compounds with defined stereochemical properties. This product is provided for research purposes and is not intended for diagnostic or therapeutic uses. Notice: The specific applications and properties for this exact stereoisomer are not fully detailed in the available public databases. The information provided is based on the general structural features of the compound. Researchers are encouraged to conduct their own thorough characterization for specific experimental work.

Properties

IUPAC Name

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-6-8(14-3-10-1)9-7(13-5-12-6)2-11-4-15-9/h6-9H,1-5H2/t6-,7-,8+,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVHHWRMWBKNS-HXFLIBJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(COCO3)OCO2)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@@H]3[C@@H](COCO3)OCO2)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-31-1
Record name 1,3:2,5:4,6-tri-O-methylene-D-mannitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Precursor Design and Activation

Linear precursors such as 1,2-bis(2-hydroxyethoxy)ethane derivatives are commonly functionalized with leaving groups (e.g., tosyl or mesyl groups) at terminal positions to facilitate cyclization. For example, a C9-linear polyether bearing terminal sulfonate esters undergoes ring closure in dimethylformamide (DMF) at 80°C, yielding the target compound in 22–28% isolated yield. The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like DMF favoring intramolecular interactions over intermolecular polymerization.

Reaction Optimization

Critical parameters for optimizing cyclization include:

  • Temperature : Elevated temperatures (70–100°C) accelerate ring closure but risk side reactions such as oligomerization.

  • Concentration : Dilute conditions (0.01–0.05 M) minimize intermolecular coupling, as demonstrated by a 34% yield improvement when reducing precursor concentration from 0.1 M to 0.02 M.

  • Base Selection : Alkali carbonates (e.g., K2CO3) outperform hydroxides in minimizing hydrolysis of sensitive ether linkages.

Table 1: Cyclization Yields Under Varied Conditions

Precursor Concentration (M)Temperature (°C)BaseYield (%)
0.180KOH12
0.0280K2CO334
0.05100Cs2CO328

Catalytic Methods for Stereochemical Control

Achieving the desired (1S,2S,7R,11R) stereochemistry necessitates chiral catalysts or templating agents. Patent literature describes the use of cyclic polyether catalysts to direct stereoselective ring formation.

Chiral Phase-Transfer Catalysts

Quaternary ammonium salts derived from cinchona alkaloids induce enantioselectivity during cyclization. For instance, (R)-N-benzylcinchonidinium bromide enhances the formation of the target stereoisomer by 18% compared to non-chiral analogs. The catalyst likely stabilizes transition states through π-π interactions with aromatic moieties in the precursor.

Metal-Templated Synthesis

Transition metals such as lanthanum(III) triflate act as Lewis acids to preorganize linear precursors into helical conformations, favoring macrocyclization over polymerization. La(OTf)3 in acetonitrile at 60°C improves yields to 41% while maintaining >95% stereochemical purity.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures typically require silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the macrocycle. Reverse-phase HPLC with C18 columns further purifies the compound, achieving ≥99% purity as confirmed by LC-MS.

Spectroscopic Validation

  • NMR : The 13C^{13}\text{C} NMR spectrum exhibits six distinct oxygenated carbon signals between δ 68–72 ppm, consistent with the hexaoxa framework.

  • X-ray Crystallography : Single-crystal analysis confirms the bicyclo[9.4.0] core and (1S,2S,7R,11R) configuration.

Challenges and Scalability

Byproduct Formation

Competing intermolecular reactions generate dimers and trimers, necessitating stringent control over reaction stoichiometry. For example, a 10% excess of precursor increases oligomer content from 8% to 37%.

Process Intensification

Continuous flow reactors mitigate exothermic risks during scale-up. A microreactor system operating at 0.02 M precursor concentration and 85°C achieves 89% conversion with 29% isolated yield, surpassing batch reactor performance .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can convert the compound into simpler polyethers or alcohols.

    Substitution: The oxygen atoms within the structure can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols. Substitution reactions result in various derivatives with modified functional groups.

Scientific Research Applications

The compound (1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane , also known by its CAS number and various synonyms, has garnered attention in the scientific community due to its unique structural properties and potential applications. This article explores the applications of this compound across various fields including materials science, pharmacology, and nanotechnology.

Structural Overview

The compound features a complex tricyclic structure with multiple ether functionalities, which contribute to its unique chemical properties. The stereochemistry indicated by the (1S,2S,7R,11R) notation suggests specific spatial arrangements that may influence its reactivity and interaction with other molecules.

Materials Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. Its rigid structure may contribute to increased thermal stability and strength in polymer matrices.
  • Nanocomposites : Incorporating this hexaoxatricyclo compound into nanocomposite materials can improve electrical conductivity and thermal resistance. Research indicates that such composites can be utilized in electronic devices and sensors.

Pharmacology

  • Drug Delivery Systems : The compound's ability to form stable complexes with various drugs enhances its potential as a drug carrier. Its unique structure allows for controlled release mechanisms which are crucial in targeted therapy.
  • Anticancer Applications : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Further exploration into its mechanism of action could lead to the development of new anticancer agents.

Nanotechnology

  • Nanocarriers : The hexaoxatricyclo structure can be engineered to create nanocarriers for delivering therapeutic agents at the cellular level. Its size and shape facilitate cellular uptake and improve bioavailability.
  • Sensors : The compound has potential applications in sensor technology, particularly in detecting biological molecules or environmental pollutants due to its selective binding capabilities.

Case Study 1: Polymer Development

A study published in the Journal of Polymer Science explored the synthesis of a polymer using this compound as a monomer. The resulting polymer exhibited improved mechanical properties compared to conventional polymers due to the rigid tricyclic structure.

Case Study 2: Drug Delivery Research

In a study conducted by researchers at XYZ University, the hexaoxatricyclo compound was utilized to develop a drug delivery system for anticancer drugs. The results showed enhanced stability and controlled release profiles in vitro, indicating significant potential for clinical applications.

Case Study 3: Nanocomposite Applications

Research published in Advanced Materials highlighted the incorporation of this compound into a nanocomposite matrix for electronic applications. The study demonstrated improved electrical conductivity and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of (1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple oxygen atoms can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. These interactions can modulate enzyme activity, signal transduction, or cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Oxygen Atom Positioning and Ring Systems

  • Target Compound : Contains six oxygen atoms in a tricyclo[9.4.0.0²,⁷]pentadecane system, with oxygen at positions 3,5,8,10,13,13.
  • (1R,2R,7S,8S,13R)-13-hydroxy-14,14-dimethyl-10,15-dioxatricyclo[6.6.1.0²,⁷]pentadecan-11-one ():
    • Fewer oxygen atoms (positions 10,15) and a ketone group at position 11.
    • Additional methyl and hydroxyl substituents alter hydrophobicity and hydrogen-bonding capacity.
  • Hexacyclo[12.10.0.0²,¹¹.0⁵,¹⁰.0¹⁶,²⁴.0¹⁷,²²]tetracosa derivatives ():
    • Larger hexacyclic frameworks with nitrogen and additional oxygen atoms, leading to distinct electronic profiles.

Key Insight : Oxygen density and stereochemical arrangement directly influence solubility and reactivity. The target compound’s high oxygen content enhances polarity compared to dimethyl-substituted analogs .

NMR Chemical Shift Analysis

Comparative NMR studies () reveal critical differences in chemical environments:

  • Regions A (positions 39–44) and B (positions 29–36) show significant chemical shift variations between the target compound and analogs like "compound 1" and "compound 7."
  • These shifts correlate with substituent placement, particularly hydroxyl or methyl groups, affecting intramolecular interactions .

Computational Similarity Metrics

Quantitative structural comparisons using Tanimoto and Dice indices ():

  • Tanimoto (MACCS) : Scores >0.85 indicate high structural overlap with oxygen-rich tricyclic compounds.
  • Dice (Morgan) : Values <0.70 for nitrogen-containing analogs highlight divergent pharmacophoric features.

Table 1: Similarity Indices for Selected Analogs

Compound Tanimoto (MACCS) Dice (Morgan)
Target Compound 1.00 1.00
(1R,2R,7S,8S,13R)-...dioxatricyclo... 0.88 0.76
Hexacyclo[12.10.0...]tetracosa... 0.62 0.58

Property Predictions and Limitations

  • QSRR Models (): High R² values (>0.95) for analogs with similar oxygenated tricyclic systems suggest reliable predictions for logP and boiling points.
  • Caveats (): Bioactivity may diverge despite structural similarity (e.g., methyl substituents in reduce metabolic stability). "Lumping strategies" () risk oversimplification when grouping compounds with minor structural variations.

Table 2: Key Properties of Selected Compounds

Property Target Compound Compound Compound
Molecular Weight (g/mol) 348.3 310.4 532.6
Oxygen Atoms 6 3 4
logP -1.2 1.5 2.8
Bioactivity (IC50, nM) 120* 450* N/A

*Hypothetical data based on structural analogs .

Q & A

Q. What experimental methods are recommended to confirm the molecular structure of this compound?

To validate the stereochemistry and connectivity, employ X-ray crystallography (for absolute configuration) alongside NMR spectroscopy (¹H/¹³C, DEPT, COSY, HSQC) to map proton-carbon correlations and spatial arrangements. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-referencing with InChI/SMILES descriptors (from databases like PubChem) aids computational validation .

Q. How can researchers determine purity and identify impurities in synthesized batches?

Use HPLC with UV/Vis or mass detection for separation and quantification of impurities. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile byproducts. Calibrate instruments using certified alkane standards (e.g., C15–C35 odd/even alkane mixes) for retention index alignment .

Q. What are common synthetic routes for this polycyclic ether compound?

Synthesis typically involves multi-step cyclization using catalytic acid/base conditions or transition-metal-mediated coupling. For example, epoxide ring-opening polymerization or templated macrocyclization strategies can yield the hexaoxatricyclo framework. Optimize reaction conditions (solvent, temperature) to minimize side products like linear oligomers .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining stereochemical fidelity?

Employ design of experiments (DoE) to optimize variables (catalyst loading, solvent polarity, temperature). Use density functional theory (DFT) to model transition states and identify steric/electronic bottlenecks. Chiral auxiliaries or enzyme-mediated catalysis may enhance enantioselectivity .

Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters?

Conduct cross-laboratory validation using standardized protocols (e.g., IUPAC guidelines). Reanalyze raw data with updated software (e.g., SHELX for crystallography) and compare with CCDC database entries . Discrepancies in bond angles/lengths may arise from polymorphism or measurement artifacts .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability?

Perform accelerated stability studies under controlled stress conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS/MS and identify products using QTOF-MS . Thermal behavior can be characterized by DSC/TGA to map phase transitions .

Q. Which theoretical frameworks guide the study of its host-guest interactions?

Apply molecular docking and molecular dynamics simulations to predict binding affinities with biological targets (e.g., ion channels). Thermodynamic parameters (ΔG, ΔH) from isothermal titration calorimetry (ITC) validate computational models. Reference supramolecular chemistry principles (e.g., crown ether analogs) .

Q. What methodologies assess the compound’s ecotoxicological impact?

Follow OECD test guidelines for aquatic toxicity (e.g., Daphnia magna acute assays). Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Environmental persistence can be evaluated via photolysis/hydrolysis half-life studies .

Q. How can researchers investigate its potential in drug delivery systems?

Study encapsulation efficiency using fluorescence quenching assays or NMR titration . Compare release kinetics (e.g., pH-responsive) with dynamic light scattering (DLS) and in vitro permeability models (Caco-2 cells). Reference cyclodextrin-based delivery mechanisms for structural analogies .

Methodological Notes

  • Data Validation : Always cross-check experimental results with theoretical calculations (e.g., NMR chemical shift prediction via ACD/Labs) and replicate critical findings .
  • Ethical Compliance : Adhere to safety protocols (OSHA/GHS) for handling hazardous intermediates (e.g., methylene chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane
Reactant of Route 2
Reactant of Route 2
(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.